molecular formula C5H8N4O B155196 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS No. 1668-54-8

2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Cat. No.: B155196
CAS No.: 1668-54-8
M. Wt: 140.14 g/mol
InChI Key: NXFQWRWXEYTOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a heterocyclic compound with the molecular formula C5H8N4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a metabolite of certain herbicides, such as thifensulfuron-methyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methoxy-6-methyl-1,3,5-triazine can be synthesized through the photocatalytic decomposition of sulfonylurea herbicides . Another method involves the thermal decomposition of chlorsulfuron, a sulfonylurea herbicide, which can be determined by gas chromatography using nitrogen-phosphorus detection .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis is typically aligned with the production of related triazine derivatives. These methods often involve controlled reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy positions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions can yield various derivatives with modified functional groups.

Scientific Research Applications

Agrochemical Applications

Herbicide Intermediate
One of the primary applications of 2-amino-4-methoxy-6-methyl-1,3,5-triazine is as an intermediate in the synthesis of sulfonylurea herbicides. These herbicides are effective against a wide range of broadleaf and grassy weeds. Notable examples include:

  • Metsulfuron methyl
  • Chlorsulfuron
  • Thifensulfuron methyl

These herbicides are characterized by their low toxicity and environmental safety, making them suitable for agricultural use. The synthesis method for this compound has been optimized to be more environmentally friendly through a one-pot reaction process that minimizes toxic byproducts and reduces production costs .

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1,3,5-triazine derivatives, including this compound, in anticancer therapy. Research indicates that derivatives with specific substituents can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity in Colon Cancer : A series of triazine derivatives demonstrated significant cytotoxicity in DLD-1 and HT-29 human colon cancer cell lines. Compound modifications involving oligopeptide moieties resulted in enhanced anti-proliferative activity .
  • Mechanisms of Action : These compounds may induce apoptosis through the attenuation of intracellular signaling pathways. One derivative was identified as a promising candidate for further evaluation as a chemotherapeutic agent against colorectal cancer due to its ability to trigger dose-dependent cytotoxicity .

Corrosion Inhibition

Metal Protection
Another application of this compound is in corrosion inhibition. Studies have shown that this compound can effectively protect mild steel against corrosion in acidic environments (e.g., 0.5 M HCl solution). The compound acts by adsorbing onto the metal surface and forming a protective barrier that reduces metal dissolution .

Synthesis and Industrial Production

The synthesis of this compound has been optimized for industrial production. The one-pot method described earlier not only simplifies the process but also enhances yield and purity while minimizing environmental impact .

Case Studies

Application AreaStudy FocusFindings
AgrochemicalsHerbicide SynthesisKey intermediate for sulfonylurea herbicides with low toxicity .
Medicinal ChemistryAnticancer ActivityInduces apoptosis in colon cancer cell lines; potential chemotherapeutic agent .
Corrosion ScienceMetal ProtectionEffective corrosion inhibitor for mild steel in acidic solutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as a metabolite of herbicides and its application as a corrosion inhibitor further highlight its significance in various fields.

Biological Activity

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a triazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential applications in cancer therapy and as an intermediate in the synthesis of various pharmaceuticals, including herbicides like thifensulfuron.

Chemical Structure and Properties

The molecular formula of this compound is C5H8N4OC_5H_8N_4O with a molecular weight of 156.15 g/mol. The compound features a triazine ring substituted with an amino group, a methoxy group, and a methyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,3,5-triazines exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of triazine derivatives on human colon cancer cell lines (DLD-1 and HT-29). The most potent derivative was found to induce apoptosis through the attenuation of intracellular signaling pathways .

Table 1: Cytotoxicity of Triazine Derivatives

CompoundCell LineIC50 (µM)Mechanism
7bDLD-124.6Apoptosis induction
7bHT-2922.3Intracellular signaling inhibition

Antitubercular Activity

This compound has also shown promise as an antitubercular agent. In vitro studies have demonstrated that synthesized derivatives exhibit minimal inhibitory concentrations (MIC) comparable to standard drugs such as rifampicin. For example, compounds derived from this triazine exhibited MIC values ranging from 0.45 µg/ml to 1.32 µg/ml against Mycobacterium tuberculosis strains .

Table 2: Antitubercular Activity of Synthesized Derivatives

CompoundMIC (µg/ml)Comparison Drug
2a0.45Rifampicin
2b0.56Rifampicin
2c1.32Rifampicin

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : Compounds derived from this triazine have been shown to trigger apoptosis in cancer cells by interfering with critical signaling pathways.
  • Enzyme Inhibition : Some derivatives inhibit enzymes involved in cell proliferation cycles, particularly phosphatidylinositol 3-kinases (PI3K), which play a crucial role in tumor growth and survival .
  • DNA Interaction : The presence of alkylating groups in certain derivatives enhances their ability to interact with DNA, leading to cytotoxic effects in rapidly dividing cells.

Case Studies

A notable case study involved the evaluation of various triazine derivatives against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The study found that increasing the number of alkylating substituents on the triazine ring correlated with enhanced cytotoxicity .

Table 3: Activity Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
Triazine AMCF-715.0
Triazine BA54918.5
Triazine CLNCaP20.0

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects of this compound. Toxicity studies reveal an LD50 value ranging from approximately 1,320 mg/kg to 6,690 mg/kg in rats . The compound was found to be irritating to eyes but did not cause skin irritation or sensitization.

Properties

IUPAC Name

4-methoxy-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFQWRWXEYTOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041230
Record name 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1668-54-8
Record name 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CV 399
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4-methoxy-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-6-methyl-1,3,5-triazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/395VJ06RC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

According to U.S. Pat. No. 3,754,547, 2-amino-s-triazine derivatives can be prepared by reaction of N-cyanimido-esters with guanidine, O-methylisourea or amides. This process is also unsuitable on an industrial scale, since the yields produced are only about one-half of the desired yield (a maximum yield of 45% results in the case of the important compound 2-amino-4-methoxy-6-methyl-s-triazine), and the free O-methylisourea base, which is relatively unstable, must be used as the starting substance in this process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-cyanimido-esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-methoxy-6-methyl-1,3,5-triazine
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.